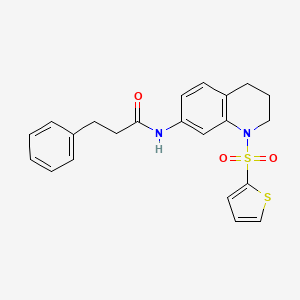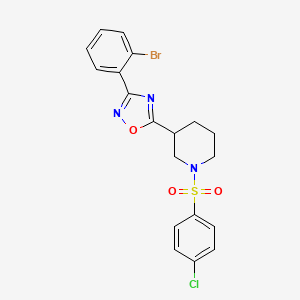
3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole bearing compounds, such as the one , often involves converting organic acids into esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds are then prepared by stirring the oxadiazole-thiols with bromomethylphenyl sulfonyl piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride. Such synthesis routes have been explored for their potential biological activities, including enzyme inhibition properties against butyrylcholinesterase (BChE) and for their potential in Alzheimer’s disease treatment (Khalid et al., 2016); (Rehman et al., 2018).
Molecular Structure Analysis
For compounds within this class, modern spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are employed for structural elucidation. Crystallographic analysis may also be conducted to confirm the molecular structure and assess the conformation and configuration of the synthesized compounds (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions, including interactions with enzymes such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease research. Their chemical properties, including reactivity and potential biological activity, are assessed through biochemical assays and molecular docking studies to determine their affinity towards specific biological targets (Rehman et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including their thermal and dimensional stability, are crucial for their application in medicinal chemistry. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may be utilized to evaluate these properties. Additionally, the solubility, melting point, and crystalline structure contribute to the understanding of their physical behavior (Xu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are determined through a combination of experimental and computational methods. Molecular docking studies, for instance, provide insights into the interaction of these compounds with specific protein targets, shedding light on their mechanism of action at the molecular level (Siddiqui et al., 2014).
Scientific Research Applications
Antibacterial Activity : A study by Iqbal et al. (2017) synthesized acetamide derivatives containing azinane and 1,3,4-oxadiazole, including compounds structurally related to the queried chemical. They found that these compounds demonstrated moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, with one compound being particularly active against several bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Potential Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate as drug candidates for Alzheimer's disease. The study focused on enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s treatment (Rehman et al., 2018).
Anticancer Agents : Research by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were then evaluated for their potential as anticancer agents. This study indicated that certain compounds exhibited strong anticancer activity, suggesting the potential of these derivatives in cancer treatment (Rehman et al., 2018).
Structural and Spectral Analysis : Various studies have focused on the synthesis, spectral analysis, and biological evaluation of 1,3,4-oxadiazole bearing compounds. These studies provide valuable insights into the structural characteristics and potential biological activities of these compounds (Khalid et al., 2016).
Enzyme Inhibition : Other studies have looked into the enzyme inhibition properties of 1,3,4-oxadiazole derivatives, revealing their potential as inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of neurological disorders (Khalid et al., 2016).
properties
IUPAC Name |
3-(2-bromophenyl)-5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O3S/c20-17-6-2-1-5-16(17)18-22-19(27-23-18)13-4-3-11-24(12-13)28(25,26)15-9-7-14(21)8-10-15/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHCIDCGVAEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
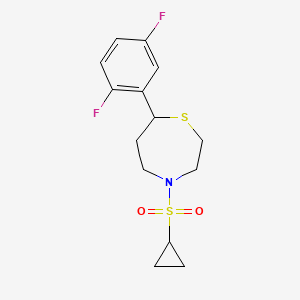

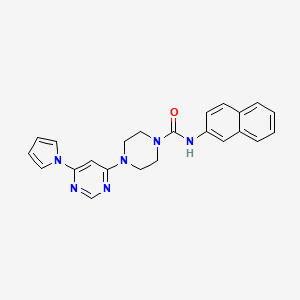

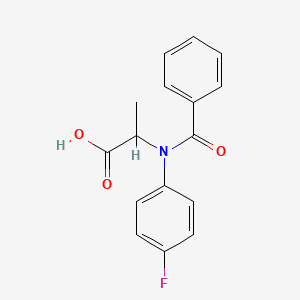
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)
